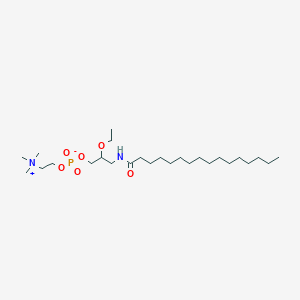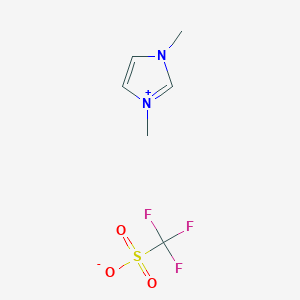
3-Fluoro-4-cyanopyridine
Descripción general
Descripción
3-Fluoro-4-cyanopyridine is a chemical compound with the molecular formula C6H3FN2 . It has a molecular weight of 122.1 . It is a white to brown solid or liquid .
Synthesis Analysis
The synthesis of fluorinated pyridines, including 3-Fluoro-4-cyanopyridine, has been a topic of interest in recent literature . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .Molecular Structure Analysis
The molecular structure of 3-Fluoro-4-cyanopyridine consists of 6 carbon atoms, 3 hydrogen atoms, 1 fluorine atom, and 2 nitrogen atoms .Physical And Chemical Properties Analysis
3-Fluoro-4-cyanopyridine is a white to brown solid or liquid . It has a molecular weight of 122.1 . The compound has a boiling point of 178.8°C at 760 mmHg . Its density is 1.24 g/cm3 .Aplicaciones Científicas De Investigación
Antiproliferative Activity in Pharmacology
3-Fluoro-4-cyanopyridine derivatives have been studied for their potential antiproliferative effects against cancer cell lines. Research has shown that certain pyridine derivatives exhibit promising activity against liver carcinoma cell lines, such as HEPG2 . These findings suggest that 3-Fluoro-4-cyanopyridine could be a valuable scaffold for developing new anticancer agents.
Material Science: Cocrystal Synthesis
In material science, 3-Fluoro-4-cyanopyridine is utilized in the controlled synthesis of cocrystals. These cocrystals are designed with various acids and analyzed by single crystal X-ray diffraction to understand their aggregation behavior and intermolecular potentials, which is crucial for enhancing the chemical and physical properties of materials .
Pharmaceuticals: Imaging Agents
The fluorinated pyridines, including 3-Fluoro-4-cyanopyridine, are of particular interest in the pharmaceutical industry for the synthesis of F-18 substituted pyridines. These compounds are used as imaging agents for local radiotherapy of cancer and other biological applications due to their unusual physical, chemical, and biological properties .
Agricultural Chemistry: Active Ingredients
Fluorine-containing compounds like 3-Fluoro-4-cyanopyridine are incorporated into agricultural products to improve their physical, biological, and environmental properties. The introduction of fluorine atoms into lead structures is a common modification to enhance the efficacy of agricultural active ingredients .
Analytical Chemistry: Fluorescent Sensors
In analytical chemistry, 3-Fluoro-4-cyanopyridine derivatives are developed as fluorescent sensors for the selective determination of ions in water samples. For instance, a cyanopyridine-derived sensor was created for the selective determination of uranyl ions, which is significant for environmental monitoring and protection .
Environmental Science: Biodegradation Studies
3-Fluoro-4-cyanopyridine may also play a role in environmental science, particularly in the study of biodegradation processes. Understanding how such compounds interact with environmental factors can inform the development of strategies to mitigate the impact of chemical contaminants .
Chemical Synthesis: Boron Reagents for Coupling Reactions
In synthetic chemistry, 3-Fluoro-4-cyanopyridine is used in the preparation of boron reagents for Suzuki–Miyaura coupling reactions. These reactions are pivotal for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Life Sciences: Research and Development
Lastly, in life sciences, 3-Fluoro-4-cyanopyridine is a compound of interest due to its potential applications in research and development. Its properties are leveraged by scientists in various areas, including life science, material science, and chemical synthesis, to advance scientific knowledge and innovation .
Safety and Hazards
The safety information for 3-Fluoro-4-cyanopyridine indicates that it should be stored in an inert atmosphere at 2-8°C . The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H317 (May cause an allergic skin reaction) and H319 (Causes serious eye irritation) . Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Direcciones Futuras
Fluoropyridines, including 3-Fluoro-4-cyanopyridine, have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They have potential applications in various biological fields, including as potential imaging agents . The development of fluorinated chemicals has been steadily increasing due to the high availability of the fluorinated synthetic blocks, the effective fluorinating reagents, the widely reliable fluorination technology, and the accumulation of basic and advanced knowledge of the fluorine chemistry .
Mecanismo De Acción
Target of Action
3-Fluoro-4-cyanopyridine is a type of fluoropyridine, which are known for their interesting and unusual physical, chemical, and biological properties . .
Mode of Action
Fluoropyridines, in general, are known for their reduced basicity and are usually less reactive than their chlorinated and brominated analogues
Biochemical Pathways
Fluoropyridines are often used in the synthesis of various biologically active compounds , suggesting that they may affect a wide range of biochemical pathways.
Pharmacokinetics
The compound’s molecular weight is 1221 , which might influence its bioavailability and pharmacokinetic properties.
Result of Action
Fluoropyridines are often used in the synthesis of various biologically active compounds , suggesting that they may have a wide range of effects at the molecular and cellular level.
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c , suggesting that temperature and atmospheric conditions could potentially influence its stability and efficacy.
Propiedades
IUPAC Name |
3-fluoropyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3FN2/c7-6-4-9-2-1-5(6)3-8/h1-2,4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQHDTRSEWCXJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80623019 | |
| Record name | 3-Fluoropyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80623019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-cyanopyridine | |
CAS RN |
113770-88-0 | |
| Record name | 3-Fluoro-4-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=113770-88-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoropyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80623019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-fluoropyridine-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one](/img/structure/B40885.png)




![3-[(2-Carboxyethyl)thio]-6-methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B40892.png)

